molecular formula C12H18O3 B4980175 3-Hydroxy-5-methyladamantane-1-carboxylic acid CAS No. 5353-62-8

3-Hydroxy-5-methyladamantane-1-carboxylic acid

Cat. No.: B4980175
CAS No.: 5353-62-8
M. Wt: 210.27 g/mol
InChI Key: LSSPUDFIBQOQLZ-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methyladamantane-1-carboxylic acid is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a hydroxyl group at the third position, a methyl group at the fifth position, and a carboxylic acid group at the first position on the adamantane framework. The molecular formula of this compound is C12H18O3, and it has a molecular weight of 210.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methyladamantane-1-carboxylic acid typically involves the functionalization of adamantane derivatives. One common method includes the hydroxylation of 5-methyladamantane-1-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency of the hydroxylation reaction. Additionally, continuous flow reactors may be employed to scale up the production while maintaining consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-methyladamantane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxy-5-methyladamantane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methyladamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

  • 3-Hydroxyadamantane-1-carboxylic acid
  • 5,7-Dimethyladamantane-1,3-dicarboxylic acid
  • 1-Adamantanecarboxylic acid
  • 1-Adamantaneacetic acid

Uniqueness: 3-Hydroxy-5-methyladamantane-1-carboxylic acid stands out due to the presence of both a hydroxyl and a carboxylic acid group on the adamantane framework, which imparts unique chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

3-hydroxy-5-methyladamantane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-10-2-8-3-11(5-10,9(13)14)7-12(15,4-8)6-10/h8,15H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSPUDFIBQOQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385740
Record name 3-Hydroxy-5-methyltricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5353-62-8
Record name 3-Hydroxy-5-methyltricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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